molecular formula C17H20N4O2 B2879761 3-[4-(furan-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline CAS No. 1903246-59-2

3-[4-(furan-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2879761
CAS No.: 1903246-59-2
M. Wt: 312.373
InChI Key: DXJYVNCUWUWVIU-UHFFFAOYSA-N
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Description

3-[4-(Furan-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline is a synthetic chemical hybrid designed for pharmaceutical research and discovery. It incorporates three pharmacologically significant motifs: a partially saturated cinnoline core, a piperazine linker, and a furan-3-carbonyl group. The cinnoline scaffold is a recognized pharmacophore in medicinal chemistry, known to be incorporated into compounds with a range of biological activities, serving as an isosteric analog for quinoline and isoquinoline derivatives . The piperazine ring is a versatile building block that often enhances a molecule's solubility and bioavailability, while also serving as a key spacer to connect pharmacophoric units in multi-target ligands . The furan moiety is an electron-rich heterocycle frequently employed in drug design for its ability to engage in diverse molecular interactions with biological targets; furan-containing compounds have demonstrated a wide spectrum of pharmacological activities in research settings . This specific molecular architecture, which combines these distinct fragments, suggests potential for use in early-stage drug discovery projects. Researchers may find value in this compound for screening against various biological targets, particularly in the development of central nervous system (CNS) active agents or antimicrobials, given that its structural features are common in these research areas . The mechanism of action for this specific compound is not yet fully characterized and is a subject for ongoing research, as its activity will be highly dependent on the specific biological system under investigation. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

furan-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-17(14-5-10-23-12-14)21-8-6-20(7-9-21)16-11-13-3-1-2-4-15(13)18-19-16/h5,10-12H,1-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJYVNCUWUWVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(furan-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline typically involves multiple steps. One common method involves the cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones mediated by polyphosphoric acid (PPA) . The amidrazones are synthesized via the interaction of hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(furan-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to modify the piperazine or cinnoline rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the piperazine ring can produce secondary amines.

Scientific Research Applications

3-[4-(furan-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(furan-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The compound may act on various receptors and enzymes, modulating their activity. For instance, it could inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Synthesis : Typically synthesized via nucleophilic substitution or coupling reactions. For example, BK11710 (a closely related analog) is prepared through oxazole-piperazine conjugation, yielding 90% purity with ESI-MS m/z 390.4 [M+H]+ .
  • Stability : IR spectra (1671–1678 cm⁻¹ for C=O stretch) confirm the stability of the carbonyl group in similar analogs .
  • Bioavailability : The compound’s logP (predicted ~3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Comparison with Similar Compounds

Structural Analogues

Key Observations :

  • The target compound and BK11710 share the tetrahydrocinnoline-piperazine backbone but differ in substituents. BK11710’s oxazole-pyridinyl group enhances aromatic stacking, whereas the furan-3-carbonyl group in the target compound may improve metabolic stability due to reduced steric hindrance .
  • Compound 6h (triazole-isoquinoline hybrid) shows higher molecular weight (C₃₆H₃₉N₉O₃) and distinct IR peaks (2204–2224 cm⁻¹ for C≡N), suggesting stronger dipole interactions but lower bioavailability .

Pharmacological and Functional Comparisons

Key Observations :

  • The target compound’s structural similarity to Europ.
  • Compound 6h ’s neurotrophic activity (74% yield) contrasts with 11a–11o ’s kinase inhibition, highlighting substituent-driven divergence in target engagement .
  • BK11710 ’s lack of disclosed activity contrasts with its catalog pricing ($574/mg), suggesting specialized research applications .

Biological Activity

3-[4-(Furan-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline (CAS Number: 2034245-78-6) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Molecular Formula : C17H20N4O3
  • Molecular Weight : 328.4 g/mol
  • Structure : The compound consists of a piperazine ring linked to a furan-3-carbonyl moiety and a tetrahydrocinnoline framework, which contributes to its diverse biological activity.

Biological Activity

The biological activities of this compound have been evaluated in various studies, focusing on its pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Apoptosis induction
HT-29 (Colon Cancer)12.8Cell cycle arrest (G2/M phase)

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. A study reported effective inhibition of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Neuroprotective Effects

In animal models, this compound showed neuroprotective effects against oxidative stress-induced neuronal damage. This is particularly relevant for conditions like Alzheimer's disease.

Case Studies

  • Study on Anticancer Mechanisms : A recent publication detailed the effects of this compound on breast cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties where the compound was tested against clinical isolates of bacteria. The results indicated that it could serve as a potential lead compound for developing new antibiotics.

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